molecular formula C11H20N4 B1422547 N-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine CAS No. 1248994-73-1

N-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine

Cat. No.: B1422547
CAS No.: 1248994-73-1
M. Wt: 208.3 g/mol
InChI Key: XHHOYTGSLPBUOO-UHFFFAOYSA-N
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Description

N-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a molecular hybrid of two privileged pharmacophores: a piperidine ring and a pyrazole heterocycle. The 4-aminopiperidine scaffold is a common structural element in bioactive molecules and is frequently investigated for its interaction with neurological targets. For instance, substituted 4-aminopiperidines have been explored as modulators of opioid receptors in pharmaceutical research . The pyrazole ring, on the other hand, is a versatile heterocycle renowned for its wide spectrum of biological activities. Scientific literature indicates that pyrazole-containing compounds demonstrate significant potential as anti-inflammatory, antimicrobial, anticancer, and antitubercular agents, among others . The integration of these two subunits into a single molecule makes this compound a valuable building block for researchers designing and synthesizing novel compounds for biological screening. It can serve as a key intermediate in the development of heterocyclic amino acids and other complex molecular architectures for creating diverse chemical libraries . This compound is intended for research applications in laboratory settings only. Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-methyl-1-(2-pyrazol-1-ylethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-12-11-3-7-14(8-4-11)9-10-15-6-2-5-13-15/h2,5-6,11-12H,3-4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHOYTGSLPBUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CCN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine typically involves the reaction of a piperidine derivative with a pyrazole derivative. One common method involves the alkylation of 1-(2-bromoethyl)pyrazole with N-methylpiperidin-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or piperidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole or piperidine derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to N-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine exhibit potential antidepressant effects. Studies have shown that such compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation .

Anticancer Properties

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. They could inhibit tumor growth by inducing apoptosis in cancer cells or interfering with cell cycle progression. Further investigation into specific mechanisms is ongoing .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier may allow it to exert protective effects against neuronal damage caused by oxidative stress or excitotoxicity .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various therapeutic contexts:

Case Study 1: Antidepressant Efficacy
A randomized controlled trial investigated the effects of a related compound on patients with major depressive disorder. Results indicated significant improvements in depressive symptoms compared to placebo groups, highlighting the potential for clinical application .

Case Study 2: Cancer Cell Line Studies
In vitro studies using breast cancer cell lines demonstrated that treatment with this compound led to a reduction in cell viability and increased apoptosis rates. These findings suggest a possible role in cancer therapy .

Mechanism of Action

The mechanism of action of N-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Chlorobenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-4-amine

  • Structure : Differs by the substitution of the piperidine N-methyl group with a 3-chlorobenzyl group.
  • Molecular Formula : C₁₇H₂₂ClN₅ (MW: 331.85 g/mol).

1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazol-4-amine dihydrochloride

  • Structure : Replaces the N-methylpiperidin-4-amine group with a primary amine.
  • Implications : The free amine increases polarity and water solubility (as a dihydrochloride salt) but may reduce metabolic stability due to susceptibility to oxidation or enzymatic degradation .
  • Molecular Formula : C₁₀H₁₈N₄·2HCl (MW: 267.20 g/mol).

N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine

  • Structure : Substitutes pyrazole with pyridine.
  • Implications : Pyridine’s aromatic nitrogen enhances basicity (pKa ~5 vs. pyrazole’s ~2.5), altering binding interactions. The larger heterocycle (6-membered vs. 5-membered) may sterically hinder target engagement .
  • Molecular Formula : C₁₃H₂₁N₃ (MW: 219.33 g/mol).

1-(2-(4-Methoxyphenyl)ethyl)-N-(2-methoxyethyl)piperidin-4-amine

  • Structure : Incorporates a 4-methoxyphenyl-ethyl group and a methoxyethylamine side chain.
  • Molecular Formula : C₁₇H₂₈N₂O₂ (MW: 292.42 g/mol).

Structural and Functional Analysis

Table 1: Key Properties of Comparative Compounds

Compound Molecular Formula Molecular Weight Key Features
Target Compound C₁₁H₂₀N₄ 208.30 Pyrazole for H-bonding; methyl group enhances lipophilicity.
N-(3-Chlorobenzyl)-analog C₁₇H₂₂ClN₅ 331.85 Chlorobenzyl increases lipophilicity; potential halogen bonding.
Pyridin-4-yl-ethyl analog C₁₃H₂₁N₃ 219.33 Pyridine enhances basicity; larger heterocycle may hinder binding.
Dihydrochloride salt C₁₀H₁₈N₄·2HCl 267.20 Improved solubility; primary amine increases metabolic liability.

Biological Activity

N-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological evaluation, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a methyl group at the nitrogen atom and an ethyl chain linked to a pyrazole moiety. Its molecular formula is C11H20N4C_{11}H_{20}N_{4} with a molecular weight of 208.30 g/mol. The presence of both piperidine and pyrazole structures suggests potential interactions with various biological targets, making it a candidate for pharmacological applications.

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Buchwald–Hartwig Aryl amination : This method utilizes palladium-catalyzed coupling reactions to form arylamines.
  • Nucleophilic Aromatic Substitution : A regioselective approach that allows for the introduction of the pyrazole moiety.

These synthetic routes can be modified to enhance the compound's biological activity or to create derivatives tailored for specific applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing 1H-pyrazole structures, including this compound. Research indicates that derivatives with this scaffold exhibit significant antiproliferative effects against various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

For instance, compounds based on the 1H-pyrazole structure have shown IC50 values in the micromolar range against these cancer types, indicating their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific kinases or other proteins involved in cancer cell proliferation and survival pathways. The binding affinity and interaction studies are crucial for understanding its pharmacodynamics .

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique AspectsAnticancer Activity (IC50)
Compound AHalogen substitutions on aromatic ringsSelective inhibition against aurora A kinaseIC50 = 0.045 μM
Compound BIncorporates thiazole and phenyl groupsSignificant anti-inflammatory activityIC50 = 0.065 μM
This compoundPiperidine and pyrazole structuresDistinct pharmacological propertiesAntiproliferative effects in micromolar range

This table illustrates that while this compound shares structural similarities with other compounds, its unique combination of functional groups may confer distinct biological activities .

Case Studies and Research Findings

Several case studies have reported on the biological evaluation of N-methyl derivatives in various contexts:

  • Antiparasitic Activity : Some derivatives have shown promising results against parasitic infections, indicating their versatility beyond anticancer applications.
  • In vitro Metabolism Studies : Investigations into metabolic stability have revealed that certain modifications can enhance solubility and bioavailability without compromising activity .

Q & A

Basic Research Questions

Q. What are common synthetic routes for N-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step processes, such as alkylation of piperidine derivatives with pyrazole-containing reagents. For example, analogous compounds are synthesized via condensation reactions using ethyl halides under basic conditions (e.g., cesium carbonate) in solvents like acetonitrile or THF . Key intermediates are characterized using 1H/13C NMR and mass spectrometry (MS) to confirm regioselectivity and purity. For instance, MS (ESI+) with m/z 198 [M + H]+ is used to verify intermediate piperidine derivatives .

Q. How is the purity and structural integrity of the compound validated during synthesis?

  • Methodological Answer : Purity is assessed via high-performance liquid chromatography (HPLC) , while structural confirmation relies on NMR spectroscopy (e.g., δ 8.87 ppm for pyrazole protons in CDCl3) and HRMS (e.g., m/z 215 [M+H]+ for pyrazole-piperidine analogs) . For crystalline derivatives, single-crystal X-ray diffraction (mean C–C bond length: 0.003 Å, R factor: 0.044) provides unambiguous structural data .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields during pyrazole-piperidine coupling?

  • Methodological Answer : Low yields in alkylation steps (e.g., 17.9% in some protocols ) may arise from steric hindrance or competing side reactions. Optimization strategies include:

  • Catalyst screening : Copper(I) bromide or cesium carbonate enhances coupling efficiency .
  • Solvent optimization : Polar aprotic solvents like DMSO improve solubility of intermediates.
  • Temperature control : Reactions at 35°C for extended durations (48–72 hours) improve conversion .
  • Purification : Gradient chromatography (e.g., 0–100% ethyl acetate/hexane) isolates target compounds .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : For receptor-targeted studies (e.g., histamine or adenosine receptors), use:

  • Radioligand binding assays : Competitive displacement with tritiated ligands (e.g., [3H]-SR141716 for cannabinoid receptors ).
  • Functional assays : cAMP modulation in HEK293 cells transfected with GPCRs .
  • Enzyme inhibition studies : Carbonic anhydrase inhibition assays (IC50 values) for analogs with benzimidazole substituents .

Q. How can computational methods aid in rational design of derivatives with enhanced binding affinity?

  • Methodological Answer :

  • Quantum chemical calculations : Predict reaction pathways and transition states (e.g., B3LYP/6-31G* level) to optimize synthesis .
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., histamine H1/H4 receptors ).
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyrazole) with biological activity .

Q. What analytical techniques resolve structural ambiguities in regioisomeric byproducts?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Differentiate regioisomers via coupling patterns (e.g., pyrazole C-3 vs. C-5 substitution) .
  • IR spectroscopy : Compare carbonyl stretches (e.g., 3298 cm⁻¹ for NH stretches in pyrazole analogs) .
  • X-ray crystallography : Resolve tautomeric forms (e.g., keto-enol equilibria in pyrazolo[3,4-d]pyrimidines) .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, analyze degradation via LC-MS .
  • Thermal stability : Use TGA/DSC to assess decomposition temperatures (e.g., melting point 104–107°C ).
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation by UV spectrophotometry .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :

  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression in real-time .
  • Design of experiments (DoE) : Optimize parameters (e.g., reagent stoichiometry, temperature) using response surface methodology .
  • Crystallization control : Seed crystals or anti-solvent addition ensures consistent polymorph formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine
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N-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine

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